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molecular formula C12H10OSe B8791759 Diphenyl selenoxide CAS No. 7304-91-8

Diphenyl selenoxide

Cat. No. B8791759
M. Wt: 249.18 g/mol
InChI Key: OOZCGWBPTPQVFX-UHFFFAOYSA-N
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Patent
US04278517

Procedure details

A 100 ml Fischer-Porter glass pressure reactor, equipped with a magnetic stirring bar was successively charged with 2.5 g (0.01 moles) of diphenylselenoxide, 10 ml acetone, 10 ml 0.1 N potassium carbonate solution, and 0.63 ml of an osmium tetroxide solution (4% OsO4 in 0.1 N K2CO3). The reactor was attached to a gas manifold, flushed with nitrogen and then pressurized with 80 psig ethylene. The mixture was magnetically stirred at room temperature for two hours until the reaction of the gaseous olefin ceased as evidenced by a constant gas pressure. Sodium bisulfate (5 ml of a 10 wt. % aqueous solution) was added to reduce both the remaining selenoxide and osmium tetroxide. The reaction mixture was transferred to a separatory funnel and the oily layer of diphenylselenide, formed during reaction, separated from the aqueous layer containing the solvent and glycol product. The wateracetone layer contained 0.49 g ethylene glycol (80% yield based on the amount of diphenylselenoxide used) as determined by gas chromatographic analysis.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([Se:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+]>[Os](=O)(=O)(=O)=O.CC(C)=O>[C:9]1([Se:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Se](=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.63 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was magnetically stirred at room temperature for two hours until the reaction of the gaseous olefin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml Fischer-Porter glass pressure reactor, equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
Sodium bisulfate (5 ml of a 10 wt. % aqueous solution) was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)[Se]C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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